Methylene Bridge vs. Biaryl Linker: Predicted Physicochemical Consequences
The target compound possesses a methylene (–CH2–) spacer between the benzothiophene and the 3-bromophenyl ring, which contrasts with the directly attached aryl group in 2-(4-bromophenyl)benzo[b]thiophene (CAS 19437-86-6). This structural feature manifests as a predicted ACD/LogP value of 7.14 for the target compound , compared to a LogP range of approximately 4.5–5.0 for typical 2-arylbenzothiophenes with similar ring topology . The increased lipophilicity alters membrane permeability predictions and chromatographic retention behavior, which are critical considerations during purification scale-up and bioassay preparation.
| Evidence Dimension | ACD/LogP (predicted lipophilicity) |
|---|---|
| Target Compound Data | ACD/LogP = 7.14 |
| Comparator Or Baseline | 2-Arylbenzo[b]thiophene analog class: approximate LogP range 4.5–5.0 |
| Quantified Difference | ΔLogP ≈ +2 to +2.6 (higher lipophilicity for the benzyl compound) |
| Conditions | Predicted data generated by ACD/Labs Percepta Platform v14.0 (ChemSpider) |
Why This Matters
A LogP increase of >2 units translates to a >100-fold difference in predicted octanol-water partition coefficient, directly impacting solubility, formulation feasibility, and bioassay DMSO concentration in procurement workflows.
